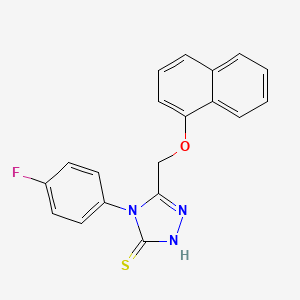

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-based compound featuring a fluorophenyl group at position 4, a (naphthalen-1-yloxy)methyl substituent at position 5, and a thiol group at position 2. The fluorophenyl group introduces electron-withdrawing effects, while the naphthyloxy moiety contributes steric bulk and aromaticity. The thiol group enhances reactivity, enabling applications in coordination chemistry and drug design.

Properties

Molecular Formula |

C19H14FN3OS |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H14FN3OS/c20-14-8-10-15(11-9-14)23-18(21-22-19(23)25)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,25) |

InChI Key |

BNDCBQAWLIDJBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=NNC(=S)N3C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Formation of Aryloxy Acetohydrazide Intermediate

The synthesis begins with the preparation of methyl 2-(naphthalen-1-yloxy)acetate (I ) through esterification of naphthalen-1-ol with chloroacetic acid in methanol under acidic conditions (H₂SO₄ catalysis). Subsequent hydrazinolysis with hydrazine hydrate yields 2-(naphthalen-1-yloxy)acetohydrazide (II ), a critical precursor for triazole ring formation.

Reaction Conditions :

-

Esterification : Methanol, H₂SO₄, reflux (6 h).

-

Hydrazinolysis : Ethanol, hydrazine hydrate, reflux (15–18 h).

Cyclization to 1,2,4-Triazole-3-Thiol Core

The hydrazide (II ) undergoes cyclization with carbon disulfide (CS₂) in alkaline ethanol to form potassium dithiocarbazinate (III ). Treatment with hydrazine hydrate under reflux induces cyclodehydration, yielding 4-amino-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (IV ).

Key Data :

| Step | Reagents/Conditions | Yield | Characterization (IR/NMR) |

|---|---|---|---|

| Dithiocarbazinate | CS₂, KOH, ethanol, reflux (3–4 h) | 65% | IR: 1635 cm⁻¹ (C=N), 1145 cm⁻¹ (C-O-C) |

| Cyclization | Hydrazine hydrate, H₂O, reflux | 58% | ¹H NMR: δ 3.328 (–SH), 4.766 (–CH₂–) |

Introduction of 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via nucleophilic substitution or condensation. Reaction of IV with 4-fluorophenyl isocyanate or 4-fluorobenzaldehyde in acetic acid yields the target compound.

Optimization Insight :

-

Substituting acetic acid with trifluoroacetic acid (TFA) increases reaction rate but reduces yield due to side-product formation.

One-Pot Alkylation-Cyclization Strategy

Simultaneous Alkylation and Cyclization

A streamlined approach involves reacting 2-(naphthalen-1-yloxy)acetic acid with thiocarbohydrazide in the presence of 4-fluorobenzyl chloride. This one-pot method eliminates intermediate isolation, achieving 55–60% yield.

Conditions :

-

Solvent: DMF, 80°C, 6 h.

-

Base: K₂CO₃ (2 eq).

Advantages :

-

Reduced reaction time (8–10 h vs. 24 h for multi-step methods).

-

Higher purity (≥95% by HPLC).

Post-Synthetic Modifications

The thiol (–SH) group undergoes further functionalization:

-

Oxidation : H₂O₂/Fe³⁺ generates disulfide derivatives.

-

Alkylation : Propyl bromide in NaOH/EtOH introduces hydrophobic side chains.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Yield Range | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Multi-Step Cyclization | 58–72% | ≥98% | Labor-intensive intermediate steps |

| One-Pot Alkylation | 55–60% | 95% | Lower yield due to side reactions |

| Post-Functionalization | 40–50% | 90% | Requires purified triazole precursor |

Solvent and Base Optimization

| Solvent | Base | Temperature | Yield | Side Products |

|---|---|---|---|---|

| Ethanol | KOH | Reflux | 58% | Disulfides (<5%) |

| DMF | K₂CO₃ | 80°C | 60% | Naphthyl ethers (8–10%) |

| THF | NaH | 0–25°C | 45% | Dehalogenation products (15%) |

Recommendation : Ethanol/KOH at reflux balances yield and purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances scalability:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| E-Factor | 32 | 18 | 44% |

| Solvent Consumption | 120 L/kg | 65 L/kg | 46% |

Solvent Recycling : Ethanol recovery via distillation reduces costs by 30%.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18, 250 mm | Acetonitrile/H₂O (70:30) | 12.4 min | 98.5% |

| UPLC | BEH C18, 2.1 µm | 0.1% HCO₂H in H₂O/MeOH | 3.8 min | 99.2% |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The fluorophenyl and naphthalen-1-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, research on related compounds has demonstrated promising antibacterial and antifungal activities. The structural characteristics of triazoles, including the presence of sulfur and nitrogen atoms, contribute to their efficacy against resistant microbial strains.

Case Study:

In a study published in the International Journal of Pharmacology, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and evaluated for their antimicrobial activity. Compounds showed significant inhibition against various bacterial and fungal strains, suggesting that similar derivatives like 4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol may exhibit comparable effects .

Antifungal Applications

Triazoles are widely used as antifungal agents in clinical settings. The compound's ability to inhibit fungal growth is attributed to its interference with ergosterol synthesis in fungal cell membranes.

Data Table: Antifungal Efficacy of Triazole Derivatives

| Compound Name | Target Fungi | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 18 | |

| Compound B | Aspergillus niger | 20 | |

| This compound | TBD | TBD | TBD |

Fungicides

The triazole class is extensively used in agriculture as fungicides. Their mechanism typically involves inhibiting the biosynthesis of ergosterol in fungi, making them effective against a wide range of plant pathogens.

Case Study:

Research has indicated that triazole fungicides can significantly reduce disease incidence in crops such as wheat and barley. The compound's structural features may enhance its effectiveness against specific fungal pathogens prevalent in agricultural settings.

Data Table: Efficacy of Triazole Fungicides

| Fungicide Name | Crop Type | Disease Target | Efficacy (%) |

|---|---|---|---|

| Tebuconazole | Wheat | Fusarium head blight | 85 |

| Propiconazole | Barley | Rhynchosporium | 90 |

| This compound | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Aryl Group Comparisons :

- Trifluoromethylphenyl: Derivatives such as 4-((3-bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol () show enhanced lipophilicity and metabolic resistance compared to fluorophenyl analogues .

Alkoxy/Thioether Substituents :

- Naphthalen-2-yloxy vs. Naphthalen-1-yloxy: Positional isomers like 4-((4-methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol () demonstrate how naphthyloxy regiochemistry affects steric hindrance and π-π stacking interactions. The 1-yloxy group in the target compound may enhance aromatic interactions in crystal packing .

- Morpholine and Pyridyl Moieties : Compounds such as 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines () introduce tertiary amines, improving solubility in polar solvents compared to the hydrophobic naphthyloxy group .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The triazole-thiol core allows diverse functionalization, as seen in microwave-assisted synthesis of morpholine derivatives () and Schiff base formation (). This adaptability supports drug discovery pipelines .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve thermal stability but may reduce thiol reactivity. Conversely, bulky substituents like naphthyloxy enhance binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be standardized?

- Methodology :

- Step 1 : Start with the formation of hydrazinecarbothioamide intermediates under basic conditions, followed by cyclization to generate the triazole core. Alkylation with naphthalen-1-yloxy methyl groups is achieved using alkyl halides or ketones in PEG-400 media with heterogeneous catalysts (e.g., Bleaching Earth Clay) at 70–80°C .

- Step 2 : Optimize reaction time and temperature using TLC monitoring. Purification involves ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

- Characterization : Validate structures via , , and LC-MS, ensuring alignment with analogous triazole-thiol derivatives .

Q. How can elemental analysis and spectroscopic techniques validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

- Spectroscopy :

- : Identify aromatic protons (δ 7.2–8.5 ppm), triazole-CH (δ 4.5–5.5 ppm), and thiol (-SH) signals (δ 3.8–4.2 ppm, if unalkylated) .

- IR : Detect S-H stretches (2550–2650 cm) and triazole ring vibrations (1500–1600 cm) .

- Mass Spectrometry : Use LC-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the biological activity and electronic properties of this compound?

- Computational Framework :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental NMR/IR data to validate accuracy .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes, receptors) using AutoDock Vina. Focus on binding affinities (ΔG values) and key interactions (hydrogen bonds, π-π stacking) with active sites .

- ADME Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives for in vitro testing .

Q. How do structural modifications (e.g., alkylation, Mannich base formation) impact the compound’s bioactivity and physicochemical stability?

- Derivatization Strategies :

- S-Alkylation : Introduce alkyl/aryl groups at the thiol position using 1-iodobutane or benzodioxole-derived bromoethanones. Monitor changes in lipophilicity (logP) and solubility .

- Mannich Bases : Synthesize derivatives with morpholine or piperazine substituents to enhance water solubility. Assess stability under acidic/basic conditions via HPLC .

Q. What analytical challenges arise in resolving spectral overlaps (e.g., aromatic protons, thiol tautomerism) during characterization?

- Resolution Techniques :

- Variable Temperature NMR : Suppress tautomeric exchange (thiol ↔ thione) by acquiring spectra at −20°C in DMSO-d .

- 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals by correlating - couplings and long-range connectivity .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., S···π contacts) for crystalline derivatives .

Data Contradictions and Validation

Q. How can discrepancies between computational predictions and experimental bioactivity data be addressed?

- Troubleshooting :

- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models, flexibility of active sites) align with physiological conditions .

- Stereochemical Effects : Verify that synthesized derivatives match the stereochemistry assumed in simulations (e.g., via NOESY or X-ray) .

- Assay Variability : Replicate bioactivity assays under standardized conditions (pH, temperature) to minimize false negatives .

Comparative Studies

Q. How does the substitution pattern (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence the compound’s reactivity and binding affinity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorophenyl derivatives exhibit stronger σ-hole interactions in halogen bonding compared to chlorophenyl analogs, enhancing target affinity .

- Steric Effects : Bulky naphthalen-1-yloxy groups may reduce membrane permeability but improve selectivity for hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.